molecular formula C10H16N2O2SSi B3343346 2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- CAS No. 52-42-6

2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio-

Cat. No.: B3343346
CAS No.: 52-42-6
M. Wt: 256.4 g/mol
InChI Key: YCDHOJVBJDPREI-UHFFFAOYSA-N
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Description

2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- is a complex organosilicon compound with the molecular formula C10H16N2O2SSi. This compound is characterized by its unique spirocyclic structure, which includes silicon, nitrogen, oxygen, and sulfur atoms. It has a molecular weight of 256.397 g/mol and a density of 1.23 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- typically involves the reaction of thiourea with 1,1-dimethylsilacyclopentane-2,4-dione under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- is unique due to the presence of both silicon and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various biomolecules.

Properties

IUPAC Name

8,8-dimethyl-3-sulfanylidene-2,4-diaza-8-silaspiro[5.5]undecane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2SSi/c1-16(2)5-3-4-10(6-16)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDHOJVBJDPREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCC2(C1)C(=O)NC(=S)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199953
Record name 2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-42-6
Record name 8,8-Dimethyl-3-thioxo-2,4-diaza-8-silaspiro(5.5)undecane-1,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96879
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,8-DIMETHYL-3-THIOXO-2,4-DIAZA-8-SILASPIRO(5.5)UNDECANE-1,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM77CQW5J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio-
Reactant of Route 2
2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio-
Reactant of Route 3
2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio-
Reactant of Route 4
2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio-
Reactant of Route 5
2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio-
Reactant of Route 6
2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio-

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